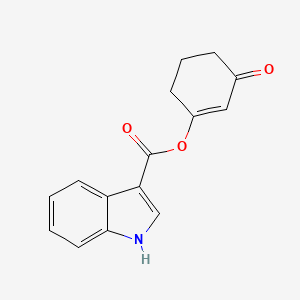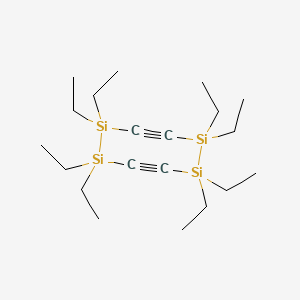![molecular formula C36H25N B14277066 N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline CAS No. 127697-06-7](/img/structure/B14277066.png)
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is a highly fluorescent organic compound that belongs to the family of triphenylamine derivatives. This compound is known for its unique electroluminescent properties, making it a valuable material in the field of organic light-emitting devices (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline typically involves the reaction of N,N-diphenylaniline with pyrene-1-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the reaction is feasible due to the availability of starting materials and the straightforward reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in imaging and diagnostic applications.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline involves its ability to act as a hole-transporting emitter in OLEDs. The compound’s molecular structure allows for efficient charge transfer and emission of light when an electric field is applied. The pyrene moiety enhances the electron-donating ability, facilitating exciplex formation with electron-transporting materials .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diphenyl-4-(pyren-1-yl)aniline: Similar structure but lacks the ethenyl linkage.
4,4′,4′′-Trispyrenylphenylamine: Contains three pyrene arms, leading to different electroluminescent properties.
Uniqueness
N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is unique due to its specific molecular structure, which provides distinct electroluminescent characteristics. The presence of the ethenyl linkage and the pyrene moiety enhances its performance in OLED applications, making it a valuable material for advanced optoelectronic devices .
Propiedades
Número CAS |
127697-06-7 |
|---|---|
Fórmula molecular |
C36H25N |
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-(2-pyren-1-ylethenyl)aniline |
InChI |
InChI=1S/C36H25N/c1-3-10-31(11-4-1)37(32-12-5-2-6-13-32)33-23-15-26(16-24-33)14-17-27-18-19-30-21-20-28-8-7-9-29-22-25-34(27)36(30)35(28)29/h1-25H |
Clave InChI |
ZCGFEMMKAGWGPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)

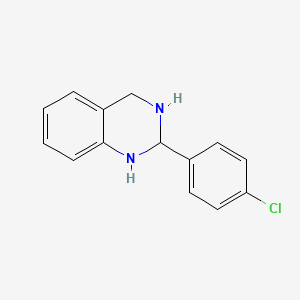
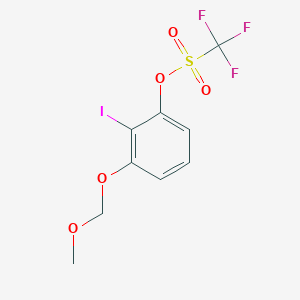

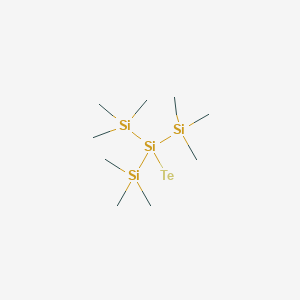
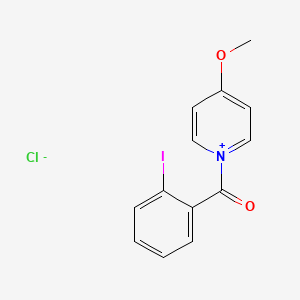


![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
